(3E)-6-chloro-3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-6-chloro-3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a chloro substituent and a dimethyl-2-oxobutylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of 6-chloro-2-aminophenol with 3,3-dimethyl-2-oxobutanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-chloro-3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3E)-6-chloro-3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-6-chloro-3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (3E)-6-chloro-3-(2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
- (3E)-6-chloro-3-(3-methyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
Uniqueness
(3E)-6-chloro-3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific structural features, such as the presence of a dimethyl-2-oxobutylidene group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H14ClNO3 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
6-chloro-3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)12(17)7-10-13(18)19-11-5-4-8(15)6-9(11)16-10/h4-7,17H,1-3H3/b12-7- |
InChI Key |
XJFAWAMVGDBFRS-GHXNOFRVSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=C(C=CC(=C2)Cl)OC1=O)/O |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(C=CC(=C2)Cl)OC1=O)O |
Origin of Product |
United States |
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